1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-one
Description
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone featuring a cyclohexyl backbone substituted with an ethyl group at the 4-position and a trifluoroacetyl moiety. This compound is noted for its steric bulk and lipophilic character due to the cyclohexyl-ethyl substituent. The ethylcyclohexyl group distinguishes it from simpler aromatic or heteroaromatic derivatives, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H15F3O |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H15F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
MQZAMPUCIBDSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one (C₈H₅F₃OS)
- This contrasts with the non-polar ethylcyclohexyl group, which prioritizes lipophilicity .
- Reactivity : The sulfur atom in the thiophenyl derivative may participate in nucleophilic substitutions or oxidation reactions, whereas the ethylcyclohexyl analog is more likely to undergo hydrogenation or sterically hindered electrophilic additions.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one (C₇H₃ClF₃NO)
- Key Differences : The pyridine ring adds basicity and hydrogen-bonding capability, improving solubility in polar solvents. The ethylcyclohexyl variant lacks such interactions, favoring organic media .
- Applications : Pyridine derivatives are common in pharmaceuticals (e.g., kinase inhibitors), while the ethylcyclohexyl compound’s applications may align with agrochemicals or materials science due to its hydrophobicity.
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (C₈H₄BrF₃O)
- Key Differences : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the ethylcyclohexyl analog. The bromophenyl derivative’s aromatic ring also allows resonance stabilization of the ketone, increasing electrophilicity compared to the aliphatic cyclohexyl group .
- Physical Properties : The bromophenyl compound has a predicted boiling point of 230°C and density of 1.645 g/mL, whereas the ethylcyclohexyl analog likely has a lower boiling point due to reduced molecular symmetry and weaker intermolecular forces.
Physicochemical Properties
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